Diphenhydramine hydrochloride

Catalog No.
S526261
CAS No.
147-24-0
M.F
C17H22ClNO
M. Wt
291.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenhydramine hydrochloride

CAS Number

147-24-0

Product Name

Diphenhydramine hydrochloride

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;hydrochloride

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

InChI

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H

InChI Key

PCHPORCSPXIHLZ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Solubility

greater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)
>43.8 [ug/mL]

Synonyms

2-Diphenylmethoxy-N,N-dimethylethylamine, Allerdryl, Benadryl, Benhydramin, Benylin, Benzhydramine, Citrate, Diphenhydramine, Dimedrol, Diphenhydramine, Diphenhydramine Citrate, Diphenhydramine Citrate (1:1), Diphenhydramine Hydrochloride, Diphenylhydramin, Diphenylhydramine, Dormin, Hydrochloride, Diphenhydramine

Canonical SMILES

[H+].CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

Antihistamine Properties and H1 Receptor Blockade

Diphenhydramine hydrochloride (DPH) is a first-generation antihistamine commonly known for its over-the-counter uses as an allergy medication and sleep aid. However, scientific research explores its properties beyond these applications. A key area of study focuses on DPH's ability to block histamine H1 receptors []. Histamine is a chemical compound involved in the immune response, and H1 receptors are found in various tissues throughout the body. By competitively binding to these receptors, DPH prevents histamine from exerting its effects, which can include allergic reactions, itching, and inflammation [].

This mechanism of action is being investigated in relation to various conditions, including:

  • Allergic rhinitis: Studies examine the efficacy of DPH in managing symptoms like runny nose, sneezing, and congestion associated with allergic rhinitis [].

Potential Uses Beyond Allergies

Research is ongoing to explore DPH's potential applications in other areas:

  • Motion sickness: DPH's antihistamine properties might help alleviate nausea and vomiting associated with motion sickness [].
  • Pain management: Some research suggests DPH may have analgesic (pain-relieving) effects, potentially due to its interaction with certain neurotransmitters []. However, more studies are needed to clarify this.
  • Neurological disorders: DPH's ability to cross the blood-brain barrier has led to investigations into its potential role in managing symptoms of neurological conditions like Parkinson's disease [].

Physical Description

Diphenhydramine hydrochloride appears as white or almost-white crystalline powder. Odorless with a bitter numbing taste. pH (5% aqueous solution) 4-6. (NTP, 1992)

Appearance

Powder

Melting Point

331 to 338 °F (NTP, 1992)

UNII

TC2D6JAD40

Related CAS

58-73-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 339 companies from 6 notifications to the ECHA C&L Inventory.;
H302 (99.41%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mild to moderate pain with sleeplessness

Pharmacology

Diphenhydramine Hydrochloride is the hydrochloride salt form of diphenhydramine, an ethanolamine and first-generation histamine antagonist with anti-allergic activity. Diphenhydramine hydrochloride competitively blocks H1receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.

MeSH Pharmacological Classification

Sleep Aids, Pharmaceutical

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

147-24-0

Wikipedia

Diphenhydramine hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

The authors reply

Hirofumi Hamano, Masayuki Chuma, Kenshi Takechi, Yasumasa Ikeda
PMID: 33745535   DOI: 10.1016/j.kint.2021.01.009

Abstract




Diphenhydramine for the prevention of cisplatin-associated acute kidney injury

Shruti Gupta, David E Leaf
PMID: 33745534   DOI: 10.1016/j.kint.2021.01.007

Abstract




Retrospective review of diphenhydramine versus diphenhydramine plus glucocorticoid for treatment of uncomplicated allergic reaction in dogs

Megan E Helgeson, Armi M Pigott, Kate R Kierski
PMID: 33749168   DOI: 10.1111/vec.13054

Abstract

To report the outcome of treatment of uncomplicated allergic reactions in dogs with diphenhydramine vs diphenhydramine plus glucocorticoid and to determine the incidence rate of uncomplicated allergic reactions DESIGN: Retrospective study between January 1, 2012 and August 15, 2018.
Privately owned, 24-hour emergency and specialty referral veterinary hospital.
Eight hundred and eighty cases of dogs treated for uncomplicated allergic reaction with diphenhydramine alone or in combination with a glucocorticoid.
None.
Two hundred ninety-nine dogs were treated with diphenhydramine alone, and 581 were treated with diphenhydramine plus Dex SP. There was no difference between the 2 groups for response to initial therapy, need for additional veterinary intervention after discharge, or persistent signs at follow-up. The cumulative incidence of emergency department presentation for uncomplicated allergic reaction in this hospital was 1.2%.
There was no difference in measured outcomes between dogs treated with diphenhydramine alone vs those treated with a glucocorticoid in addition to diphenhydramine in this population of dogs.


SR-FTIR spectro-microscopic interaction study of biochemical changes in HeLa cells induced by Levan-C

Maja D Nešić, Tanja Dučić, Xinyue Liang, Manuel Algarra, Lan Mi, Lela Korićanac, Jelena Žakula, Tatjana J Kop, Mira S Bjelaković, Aleksandra Mitrović, Gordana D Gojgić Cvijović, Milutin Stepić, Marijana Petković
PMID: 33736274   DOI: 10.1016/j.ijbiomac.2020.10.141

Abstract

Objects of the present study are improved fullerene C
drug carrier properties trough encapsulation by microbial polysaccharides, levan (LEV), pullulan (PUL), and their hydrophobized cholesterol-derivatives (CHL and CHP), that show better interaction with cancer cells. The zeta potential, polydispersity index, and the diameter of particles were determined, and their cytotoxicity against three cancer cell lines were tested. Biochemical changes in HeLa cells are analyzed by synchrotron radiation (SR) FTIR spectro-microscopy combined with the principal component analysis (PCA). The most significant changes occur in HeLa cells treated with LEV-C
and correspond to the changes in the protein region, i.e. Amide I band, and the changes in the structure of lipid bodies and membrane fluidity are evident. The highest cytotoxicity was also induced by LEV-C
. In HeLa cells, cytotoxicity could not be strictly associated with biochemical changes in lipids, proteins and nucleic acids, but these findings are significant contribution to the study of the mechanism of interaction of C
-based nanoparticles with cellular biomolecules. In conclusion, LEV, PUL, CHL, and CHP enhanced fullerene C
potential to be used as target drug delivery system with the ability to induce specific intracellular changes in HeLa cancer cells.


A Systematic Review of the Efficacy and Safety of Over-the-Counter Medications Used in Older People for the Treatment of Primary insomnia

Sandrah-Ann M Almond, Madelyne J Warren, Kayce M Shealy, Tiffaney B Threatt, Eileen D Ward
PMID: 33509331   DOI: 10.4140/TCP.n.2021.83

Abstract

The purpose of this systematic review is to evaluate the available evidence for safety and efficacy of over-the-counter (OTC) sleep aids used for the treatment of insomnia in older people.

PubMed, EBSCO, and International Pharmaceutical Abstracts.

Five studies were included that involved humans 65 years of age and older being evaluated on OTC sleep aids in the outpatient setting.

Data extraction from each study included primary and secondary efficacy endpoints, such as differences in the mean total sleep time, sleep latency, sleep efficiency, and number of awakenings, along with safety endpoints, such as psychomotor ability, cognitive ability, and adverse effect profiles. Both subjective and objective measures of changes in sleep and adverse effects were included.

Diphenhydramine had a statistically significant increase in sedation and decrease in number of awakenings but was not shown to be any less or more safe than compared products. Despite lacking safety issues, valerian was found to have no effect on subjective or objective sleep outcomes. Overall, melatonin had the most evidence and was found to have a statistically significant positive impact on sleep measures without safety issues.

Diphenhydramine and melatonin appear to be efficacious in improving some sleep measures while causing minimal adverse effects. However, there are very few studies that examine the use of over-the-counter sleep aids in those 65 years of age and older with primary insomnia. Additional studies are needed in this population.


Micelle-enhanced spectrofluorimetric determination of diphenhydramine: application to human plasma and its simultaneous determination with naproxen in pharmaceutical tablets

Sherin F Hammad, Basma Z El-Khateeb, Samah F El-Malla
PMID: 33332700   DOI: 10.1002/bio.3996

Abstract

Two simple and sensitive spectrofluorimetric methods were developed and validated for determination of diphenhydramine. The use of sodium dodecyl sulfate surfactant at pH 7 enhances the fluorescence intensity of diphenhydramine at 286 nm (method I) enabling its nanodetermination in biological samples with mean per cent recovery ± SD of 100.33 ± 1.519. Method I was validated according to ICH-Q2R1 guidelines and was successfully applied for determination of diphenhydramine in pharmaceutical dosage form and spiked human plasma in the concentration ranges 0.1-4.0 μg/mL and 0.2-1.0 μg/mL, respectively. Method I acted as a basis for the development of a first derivative synchronous spectrofluorimetry (method II) for simultaneous analysis of diphenhydramine and naproxen using a zero-crossing approach. Method II determines both drugs with linearity ranges of 0.05-3.0 μg/mL and 0.1-0.9 μg/mL for diphenhydramine and naproxen, respectively. The developed method was applied for the simultaneous determination of both drugs in their laboratory-prepared mixtures containing all expected excipients. Method II determines both drugs with a mean percent recovery ± SD of 100.56 ± 0.891 and 100.20 ± 1.125 for diphenhydramine and naproxen, respectively. The method was statistically compared with a reported method using Student's t- and F- tests, and no significant differences were observed.


Diphenhydramine may be a preventive medicine against cisplatin-induced kidney toxicity

Hirofumi Hamano, Yasumasa Ikeda, Mitsuhiro Goda, Keijo Fukushima, Seiji Kishi, Masayuki Chuma, Michiko Yamashita, Takahiro Niimura, Kenshi Takechi, Masaki Imanishi, Yoshito Zamami, Yuya Horinouchi, Yuki Izawa-Ishizawa, Licht Miyamoto, Keisuke Ishizawa, Hiromichi Fujino, Toshiaki Tamaki, Ken-Ichi Aihara, Koichiro Tsuchiya
PMID: 33307103   DOI: 10.1016/j.kint.2020.10.041

Abstract

Cisplatin is widely used as an anti-tumor drug for the treatment of solid tumors. Unfortunately, it causes kidney toxicity as a critical side effect, limiting its use, given that no preventive drug against cisplatin-induced kidney toxicity is currently available. Here, based on a repositioning analysis of the Food and Drug Administration Adverse Events Reporting System, we found that a previously developed drug, diphenhydramine, may provide a novel treatment for cisplatin-induced kidney toxicity. To confirm this, the actual efficacy of diphenhydramine was evaluated in in vitro and in vivo experiments. Diphenhydramine inhibited cisplatin-induced cell death in kidney proximal tubular cells. Mice administered cisplatin developed kidney injury with significant dysfunction (mean plasma creatinine: 0.43 vs 0.15 mg/dl) and showed augmented oxidative stress, increased apoptosis, elevated inflammatory cytokines, and MAPKs activation. However, most of these symptoms were suppressed by treatment with diphenhydramine. Furthermore, the concentration of cisplatin in the kidney was significantly attenuated in diphenhydramine-treated mice (mean platinum content: 70.0 vs 53.4 μg/g dry kidney weight). Importantly, diphenhydramine did not influence or interfere with the anti-tumor effect of cisplatin in any of the in vitro or in vivo experiments. In a selected cohort of 98 1:1 matched patients from a retrospective database of 1467 patients showed that patients with malignant cancer who had used diphenhydramine before cisplatin treatment exhibited significantly less acute kidney injury compared to ones who did not (6.1 % vs 22.4 %, respectively). Thus, diphenhydramine demonstrated efficacy as a novel preventive medicine against cisplatin-induced kidney toxicity.


Long-term pharmacological torpor of rats with feedback-controlled drug administration

Nadezhda M Zakharova, Yury S Tarahovsky, Natalia P Komelina, Irina S Fadeeva, Anatoly L Kovtun
PMID: 33612175   DOI: 10.1016/j.lssr.2020.11.002

Abstract

The maintenance of pharmacological torpor and hypothermia (body temperature 28 °C - 33 °C) in rats for a week is presented. For this purpose, our laboratory has developed a device (BioFeedback-2) for the feed-back controlled multiple injections of small doses of a pharmacological composition that we created earlier. On the 7th day, the rat spontaneously come out of the pharmacological torpor, the body temperature returned to normal, and on the 8th day, the animal could consume food and water. The proposed approach for maintaining multi-day pharmacological torpor can be applied in medicine, as well as for protecting astronauts during long missions in space.


Randomized Study of Metoclopramide Plus Diphenhydramine for Acute Posttraumatic Headache

Benjamin W Friedman, Eddie Irizarry, Darnell Cain, Arianna Caradonna, Mia T Minen, Clemencia Solorzano, Eleftheria Zias, David Zybert, Michael McGregor, Polly E Bijur, E John Gallagher
PMID: 33762421   DOI: 10.1212/WNL.0000000000011822

Abstract

To determine whether IV metoclopramide 20 mg + diphenhydramine 25 mg (M + D) was more efficacious than IV placebo for acute moderate or severe posttraumatic headache in the emergency room.
We conducted this randomized, double-blind, placebo-controlled, parallel-group study in 2 urban emergency departments (EDs). Participants who experienced head trauma and presented to our EDs within 10 days with a headache fulfilling criteria for acute posttraumatic headache were included. We randomized participants in a 1:1 ratio to M + D or placebo. Participants, caregivers, and outcome assessors were blinded to assignment. The primary outcome was improvement in pain on a scale of 0 to 10 between baseline and 1 hour after treatment.
This study was completed between August 2017 and March 2020. We screened 414 patients for participation and randomized 160: 81 to M + D and 79 to placebo. Baseline characteristics were comparable between the groups. All enrolled participants provided primary outcome data. Patients receiving placebo reported mean improvement of 3.8 (SD 2.6), while those receiving M + D improved by 5.2 (SD 2.3), for a difference favoring metoclopramide of 1.4 (95% confidence interval [CI] 0.7-2.2,
< 0.01). Adverse events were reported by 35 of 81 (43%) patients who received metoclopramide and 22 of 79 (28%) of patients who received placebo (95% CI 1-30 for difference of 15%,
= 0.04).
M + D was more efficacious than placebo with regard to relief of posttraumatic headache in the ED.
ClinicalTrials.gov Identifier:
.
This study provides Class I evidence that for patients with acute moderate or severe posttraumatic headache, IV M + D significantly improved pain compared to placebo.


The short third intracellular loop and cytoplasmic tail of bitter taste receptors provide functionally relevant GRK phosphorylation sites in TAS2R14

Donghwa Kim, Maria Castaño, Lauren K Lujan, Jung A Woo, Stephen B Liggett
PMID: 33465377   DOI: 10.1074/jbc.RA120.016056

Abstract

For most G protein-coupled receptors, the third intracellular loop (IL3) and carboxy-terminal tail (CT) are sites for G protein-coupled receptor kinase (GRK)-mediated phosphorylation, leading to β-arrestin binding and agonist-specific desensitization. These regions of bitter taste receptors (TAS2Rs) are extremely short compared with the superfamily, and their function in desensitization is unknown. TAS2R14 expressed on human airway smooth muscle cells relax the cell, suggesting a novel target for bronchodilators. To assess IL3 and CT in agonist-promoted TAS2R14 desensitization (tachyphylaxis), we generated fusion proteins of both the WT sequence and Ala substituted for Ser/Thr in the IL3 and CT sequences. In vitro, activated GRK2 phosphorylated WT IL3 and WT CT proteins but not Ala-substituted forms. TAS2R14s with mutations in IL3 (IL-5A), CT (CT-5A), and in both regions (IL/CT-10A) were expressed in human embryonic kidney 293T cells. IL/CT-10A and CT-5A failed to undergo desensitization of the intracellular calcium response compared with WT, indicating that functional desensitization by GRK phosphorylation is at residues in the CT. Desensitization of TAS2R14 was blocked by GRK2 knockdown in human airway smooth muscle cells. Receptor:β-arrestin binding was absent in IL/CT-10A and CT-5A and reduced in IL-5A, indicating a role for IL3 phosphorylation in the β-arrestin interaction for this function. Agonist-promoted internalization of IL-5A and CT-5A receptors was impaired, and they failed to colocalize with early endosomes. Thus, agonist-promoted functional desensitization of TAS2R14 occurs by GRK phosphorylation of CT residues and β-arrestin binding. However, β-arrestin function in the internalization and trafficking of the receptor also requires GRK phosphorylation of IL3 residues.


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